1,2-Dithiepane

Beschreibung

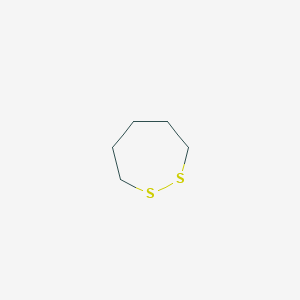

Structure

2D Structure

Eigenschaften

CAS-Nummer |

6008-51-1 |

|---|---|

Molekularformel |

C5H10S2 |

Molekulargewicht |

134.3 g/mol |

IUPAC-Name |

dithiepane |

InChI |

InChI=1S/C5H10S2/c1-2-4-6-7-5-3-1/h1-5H2 |

InChI-Schlüssel |

KUSGATRNQCYALG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCSSCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Depolymerization of Polydisulfides

The most well-documented route to this compound involves the depolymerization of polydisulfides under reducing conditions. A 2025 study demonstrated that poly(1,5-pentanedithiol disulfide) (p5-DT20) undergoes controlled cleavage using dithiothreitol (DTT) and 1,8-diazabicycloundec-7-ene (DBU) in deuterated chloroform (CDCl3). The reaction proceeds via nucleophilic thiol-disulfide exchange, where DTT acts as a reducing agent, and DBU facilitates deprotonation to enhance thiolate nucleophilicity.

The polymer p5-DT20 is synthesized through polycondensation of 1,5-pentanedithiol with 2,2'-dithiodipyridine (DTDP) in dichloromethane (DCM) catalyzed by acetic acid. The resulting high-molecular-weight polydisulfide is then subjected to depolymerization (6.9 mM DTT, 25 mM DBU) for 15 days at ambient temperature, yielding this compound as the primary cyclic product (Fig. 1).

Experimental Procedures

Synthesis of Poly(1,5-pentanedithiol disulfide) (p5-DT20)

Reagents :

- 1,5-Pentanedithiol (1.0 equiv)

- 2,2'-Dithiodipyridine (1.05–1.1 equiv)

- Dichloromethane (DCM, anhydrous)

- Acetic acid (0.2 equiv)

Protocol :

DTDP (1.53–1.64 mmol) and 1,5-pentanedithiol (1.49 mmol) are dissolved in degassed DCM under argon. Acetic acid is added dropwise, and the mixture reacts for 4 hours at room temperature. The polymer is precipitated twice in methanol, once in acetone, and dried under vacuum.

Depolymerization to this compound

Reagents :

- p5-DT20 (13 μmol)

- Dithiothreitol (DTT, 1.1 equiv relative to end-caps)

- 1,8-Diazabicycloundec-7-ene (DBU, 4.0 equiv)

- CDCl3 (deuterated)

Protocol :

p5-DT20 (40 mg) is dissolved in CDCl3 (3.6 mL) under argon. A solution of DTT (69 mM) and DBU (0.25 M) in CDCl3 (400 μL) is added, and the reaction proceeds for 15 days. The product is isolated via preparative thin-layer chromatography (TLC) using pentane:diethyl ether (20:1 v/v).

Characterization and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound exhibits distinct proton and carbon NMR signatures (Table 1):

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| $$ ^1H $$ | 2.81 | Triplet | $$ J = 6.2 $$ |

| $$ ^1H $$ | 2.01 | Quartet | $$ J = 6.1 $$ |

| $$ ^1H $$ | 1.75 | Quartet | $$ J = 6.1 $$ |

| $$ ^{13}C $$ | 39.51 | - | - |

| $$ ^{13}C $$ | 30.29 | - | - |

| $$ ^{13}C $$ | 26.28 | - | - |

The $$ ^1H $$ NMR spectrum confirms the cyclic structure through characteristic triplet (δ 2.81) and quartet (δ 2.01, 1.75) patterns corresponding to methylene protons adjacent to disulfide bonds.

Comparative Analysis of Depolymerization Conditions

Table 2: Reaction Parameters and Yields

| Polymer | DTT (equiv) | DBU (equiv) | Time (Days) | Yield (%) |

|---|---|---|---|---|

| p5-DT20 | 1.1 | 4.0 | 15 | 68–72 |

| p6-DT20 | 1.1 | 4.0 | 11 | 58–63 |

The table highlights the specificity of p5-DT20 depolymerization for this compound synthesis, with longer reaction times favoring higher yields compared to analogous hexanedithiol polymers.

Mechanistic Insights

The depolymerization mechanism involves sequential thiolate attacks on disulfide bonds, releasing cyclic monomers (Fig. 2). DBU’s role in deprotonating thiols to thiolates is critical for sustaining the nucleophilic cascade. Computational studies on similar disulfides suggest that ring strain in seven-membered systems is minimized, favoring cyclic over linear products.

Analyse Chemischer Reaktionen

Thermal Polymerization

1,2-Dithiane undergoes thermally initiated radical polymerization. The reaction exhibits unique concentration dependence and mechanistic features ( ):

Mechanism :

-

Initiation : Homolytic cleavage of S–S bonds generates thiyl radicals.

-

Propagation : Radical intermediates propagate via back-biting cyclization, forming cyclic polymers or polycatenanes.

-

Termination : Radical recombination or chain transfer to thiols ( ).

Photochemical Reactions

UV irradiation of 1,2-dithiane in acetonitrile generates transient intermediates with distinct reactivity ( ):

Key Photolysis Pathways:

-

Primary cleavage :

-

Secondary photolysis (254 nm):

Products :

Oxidation

1,2-Dithiane reacts with iodine in ethanol/water to form 1,2-dithiane disulfide:

Reduction

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces 1,2-dithiane to 1,2-dithiolane derivatives.

Reaction with Nucleophiles

1,2-Dithiane participates in nucleophilic substitution at sulfur atoms:

-

Example : Reaction with alkyl halides yields sulfonium salts.

Thermodynamic Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling point | 333.2 K (0.007 bar) | Reduced pressure | |

| Ionization energy | 8.1 eV (vertical) | Photoelectron spectroscopy |

Functionalization of Nanomaterials

1,2-Dithiane-derived thiyl radicals (2 , 8 ) enable covalent modification of SWCNTs:

Wissenschaftliche Forschungsanwendungen

1,2-Dithiepane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: The compound’s unique structure makes it a useful probe for studying sulfur-containing biomolecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.

Industry: This compound is used in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of 1,2-Dithiepane involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can include the formation of disulfide bonds with proteins or other biomolecules, which can alter their function or stability. The compound’s unique ring structure also allows it to participate in various chemical reactions that can modulate its activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The following table summarizes key structural and functional differences among cyclic thiosulfinates:

Key Observations :

- Ring Strain : Smaller rings (e.g., 1,2-dithiolane) exhibit higher ring strain, enhancing reactivity but reducing stability. The 6-membered 1,2-dithiane adopts a stable chair conformation, optimizing its disulfide bond for selective cross-linking .

- Thermal Polymerization: 1,2-Dithiane undergoes radical-mediated polymerization at monomer concentrations >4.0 mol/L, with an activation energy of 22.6 kJ/mol .

Biochemical Efficacy and Toxicity

| Parameter | 1,2-Dithiolane 1-oxide | 1,2-Dithiane 1-oxide (S-XL6) | This compound 1-oxide | 1,2-Dithiocane 1-oxide |

|---|---|---|---|---|

| EC₅₀ (Cross-linking SOD1) | 12 µM | 8 µM | 45 µM | >100 µM |

| Cytotoxicity (CC₅₀) | 150 µM | 300 µM | 90 µM | 75 µM |

| Solubility (PBS) | Moderate | High | Low | Very Low |

| Clearance Rate | Fast | Slow | Moderate | Fast |

| LD₅₀ (Mice) | 75 mg/kg | 120 mg/kg | 50 mg/kg | 40 mg/kg |

Key Findings :

- Efficacy : 1,2-Dithiane 1-oxide (S-XL6) demonstrated the lowest EC₅₀ (8 µM), making it the most potent cross-linker. In contrast, this compound 1-oxide showed reduced efficacy (EC₅₀ = 45 µM), likely due to its larger ring size impairing target engagement .

- Toxicity : Despite moderate cytotoxicity (CC₅₀ = 90 µM), this compound 1-oxide had the lowest LD₅₀ (50 mg/kg in mice), indicating higher systemic toxicity compared to 1,2-dithiane 1-oxide (LD₅₀ = 120 mg/kg) .

- Therapeutic Window : Only 5- and 6-membered rings (1,2-dithiolane and 1,2-dithiane) had favorable ratios of EC₅₀ to LD₅₀, justifying their prioritization for further development .

Photochemical and Dynamic Behavior

- 1,2-Dithiane: Exhibits unique nonadiabatic dynamics, including ultrafast S–S bond cleavage (<300 fs) upon photoexcitation, followed by ring reformation—a "Newton's Cradle" mechanism protecting it from photodamage .

Q & A

Basic: What are the established synthetic routes for 1,2-Dithiepane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis of this compound typically involves cyclization of dithiol precursors or sulfur insertion into cyclic ethers. Optimization requires systematic variation of catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperature gradients. Characterize intermediates via NMR and GC-MS to track byproducts and purity. Use fractional distillation or chromatography for isolation. For reproducibility, document all parameters (e.g., stoichiometry, reaction time) and cross-reference with literature protocols .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR : Use - and -NMR to confirm ring conformation and sulfur environments. NMR (if accessible) resolves sulfur-sulfur coupling.

- X-ray Crystallography : Critical for resolving bond lengths and angles, especially the S–S bond geometry. Ensure low-temperature data collection to minimize thermal motion artifacts.

- IR/Raman Spectroscopy : Identify S–S stretching vibrations (~450–550 cm) and compare with computational predictions .

Advanced: How can computational methods like DFT predict this compound’s reactivity and stability under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., ring strain, bond dissociation energies) to predict thermal stability. Compare with experimental DSC/TGA data.

- Molecular Dynamics (MD) : Simulate solvation effects and reaction pathways (e.g., ring-opening mechanisms). Validate using kinetic isotope effects or substituent-dependent reactivity studies.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization strategies .

Advanced: What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf_ff, bond dissociation energy) for this compound?

Methodological Answer:

- Cross-Validation : Replicate experiments using identical conditions (e.g., calorimetry methods, purity standards).

- Error Analysis : Quantify instrumental uncertainty (e.g., DSC calibration) and sample degradation (e.g., via in-situ FTIR monitoring).

- Meta-Analysis : Systematically review literature using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to identify biases or methodological gaps .

Intermediate: How do steric and electronic effects influence this compound’s ring-opening reactions?

Methodological Answer:

- Substituent Screening : Introduce electron-withdrawing/donating groups at sulfur or carbon positions to modulate ring strain.

- Kinetic Studies : Use stopped-flow techniques or time-resolved spectroscopy to measure reaction rates under controlled pH/temperature.

- Theoretical Modeling : Pair experimental data with DFT-calculated transition states to identify rate-determining steps .

Advanced: What are the challenges in detecting this compound degradation products, and which analytical techniques are suitable?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Detect trace sulfur-containing byproducts (e.g., disulfides, thiols) with ppm-level sensitivity.

- Chromatography : Use HPLC-SCD (Sulfur Chemiluminescence Detection) for selective quantification.

- Stability Studies : Design accelerated aging experiments (e.g., UV/thermal stress) and correlate degradation pathways with computational predictions .

Basic: How can researchers design experiments to study this compound’s coordination chemistry with transition metals?

Methodological Answer:

- Ligand Screening : Test metal precursors (e.g., Ru, Pd) under inert atmospheres to avoid oxidation.

- Spectroscopic Titration : Monitor binding constants via UV-Vis or NMR titration.

- XAS (X-ray Absorption Spectroscopy) : Resolve metal-sulfur bonding motifs (e.g., η- vs. η-coordination) .

Advanced: How do isotopic labeling studies (e.g., 34S^{34}\text{S}34S) enhance mechanistic understanding of this compound reactions?

Methodological Answer:

- Isotope Tracking : Synthesize -enriched this compound and track sulfur migration via LC-MS/MS .

- Kinetic Isotope Effects (KIE) : Compare / to distinguish concerted vs. stepwise mechanisms.

- Computational Validation : Match experimental KIEs with DFT-derived isotopic frequency shifts .

Intermediate: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods rated for sulfur compounds. Monitor airborne concentrations with PID detectors .

- Personal Protective Equipment (PPE) : Wear sulfur-resistant gloves (e.g., Viton) and eye protection.

- Waste Management : Quench reactions with oxidizing agents (e.g., NaOCl) to neutralize residual thiols .

Advanced: How can systematic literature reviews address gaps in this compound’s applications in materials science?

Methodological Answer:

- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: “this compound AND (polymerization OR catalysis)”. Apply PICO framework to filter studies.

- Critical Appraisal : Evaluate studies for reproducibility (e.g., catalyst loading, solvent effects) using PRISMA guidelines .

- Knowledge Mapping : Identify understudied areas (e.g., photoresponsive materials) for targeted funding proposals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.